molecular formula C6H11NO B2849224 (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole CAS No. 1369147-22-7

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B2849224
CAS No.: 1369147-22-7
M. Wt: 113.16
InChI Key: QFKVQNJEBLYEAH-PHDIDXHHSA-N
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Description

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions include N-substituted pyrroles, oxo derivatives, and fully saturated analogs, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole
  • (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester

Uniqueness

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKVQNJEBLYEAH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369147-22-7
Record name rac-(3aR,6aR)-hexahydro-1H-furo[3,4-b]pyrrole
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